molecular formula C26H26N2O5S B2596322 (3E)-1-benzyl-3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione CAS No. 893316-51-3

(3E)-1-benzyl-3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione

Cat. No.: B2596322
CAS No.: 893316-51-3
M. Wt: 478.56
InChI Key: GMXKVJRUXLIIMX-KOEQRZSOSA-N
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Description

(3E)-1-benzyl-3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is a complex organic compound that belongs to the class of benzothiazine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a dimethoxyphenyl group, and a benzothiazine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-benzyl-3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione typically involves multiple steps. One common method involves the condensation of 2-(3,4-dimethoxyphenyl)ethylamine with benzyl isothiocyanate to form an intermediate, which is then cyclized to produce the benzothiazine core. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(3E)-1-benzyl-3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs. These products can have different chemical and biological properties, making them useful for various applications .

Scientific Research Applications

Chemistry

In chemistry, (3E)-1-benzyl-3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is used as a precursor for the synthesis of other complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology

In biological research, this compound has been studied for its potential as an antibacterial and antioxidant agent. Its ability to scavenge free radicals and inhibit bacterial growth makes it a promising candidate for the development of new therapeutic agents .

Medicine

In medicine, the compound’s potential as an anticancer agent has been explored. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth, making it a potential candidate for cancer treatment .

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (3E)-1-benzyl-3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspases and inhibiting survival pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3E)-1-benzyl-3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione apart is its benzothiazine core, which imparts unique chemical and biological properties. This core structure allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

(3E)-1-benzyl-3-[[2-(3,4-dimethoxyphenyl)ethylamino]methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5S/c1-32-23-13-12-19(16-24(23)33-2)14-15-27-17-25-26(29)21-10-6-7-11-22(21)28(34(25,30)31)18-20-8-4-3-5-9-20/h3-13,16-17,27H,14-15,18H2,1-2H3/b25-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXKVJRUXLIIMX-KOEQRZSOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCN/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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